Cas no 325698-04-2 (methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate)

methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, methylester
- 3-Thiophenecarboxylic acid, 2-(benzoylamino)-4,5-dimethyl-, methyl ester
- methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
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methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2590-1434-2μmol |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-40mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-3mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-2mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-15mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-50mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-5μmol |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-20mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-30mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2590-1434-5mg |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate |
325698-04-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Ping Tong Food Funct., 2020,11, 628-639
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
Additional information on methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate
Comprehensive Overview of Methyl 2-Benzamido-4,5-Dimethylthiophene-3-Carboxylate (CAS No. 325698-04-2)
Methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate (CAS No. 325698-04-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is characterized by its unique molecular structure, which combines a benzamido group with a dimethylthiophene core and a methyl carboxylate moiety. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel heterocyclic compounds.
The compound's CAS number 325698-04-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases. Its systematic name, methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, reflects its IUPAC nomenclature, which is essential for accurate communication in scientific literature. The presence of both amide and ester functional groups in its structure contributes to its reactivity, enabling diverse chemical transformations.
In recent years, thiophene-based compounds like methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate have become a focal point in drug discovery due to their potential applications in medicinal chemistry. Researchers are particularly interested in their role as kinase inhibitors and anti-inflammatory agents, aligning with the growing demand for targeted therapies. The compound's lipophilic properties, attributed to the dimethylthiophene ring, enhance its bioavailability, a key consideration in modern pharmaceutical design.
From an industrial perspective, CAS 325698-04-2 is often utilized as a building block for more complex molecules. Its synthesis typically involves multistep organic reactions, including amidation and esterification processes, which are well-documented in peer-reviewed journals. The compound's stability under standard laboratory conditions makes it a practical choice for high-throughput screening and combinatorial chemistry applications.
Environmental and safety considerations for methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate are consistent with general laboratory chemical handling protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) such as gloves and goggles is recommended during handling. The compound's biodegradability and ecotoxicity profiles are subjects of ongoing research, reflecting the broader scientific community's emphasis on green chemistry principles.
Analytical characterization of 325698-04-2 typically employs advanced techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods confirm the compound's structural integrity and purity, which are crucial for research reproducibility. The melting point and solubility data for this compound are well-documented, providing valuable references for formulation scientists.
The commercial availability of methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate through specialty chemical suppliers has facilitated its adoption across multiple research domains. Current market trends indicate growing demand for such fine chemicals, driven by expanding pharmaceutical R&D activities worldwide. Pricing and supply chain considerations for this compound are influenced by factors such as raw material availability and synthetic route optimization.
Future research directions for CAS 325698-04-2 may explore its potential in material science applications, particularly in the development of organic semiconductors. The conjugated system present in its thiophene ring suggests possible electron transport properties, which could be valuable in optoelectronic devices. Such interdisciplinary applications demonstrate the versatility of this chemical entity beyond traditional pharmaceutical uses.
For researchers seeking detailed synthetic protocols or spectroscopic data for methyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate, numerous peer-reviewed publications and patent literature provide comprehensive references. The compound's structure-activity relationships continue to be investigated, particularly in relation to its pharmacophore features that may influence drug-target interactions.
In conclusion, 325698-04-2 represents an important chemical intermediate with wide-ranging scientific applications. Its unique combination of aromatic and heterocyclic components positions it as a valuable tool for researchers exploring new frontiers in small molecule therapeutics and functional materials. As synthetic methodologies advance, the utility of this compound is likely to expand further, potentially yielding novel derivatives with enhanced biological or physical properties.
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